molecular formula C12H16O3 B1360759 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene CAS No. 898759-45-0

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Cat. No.: B1360759
CAS No.: 898759-45-0
M. Wt: 208.25 g/mol
InChI Key: VABGVBFTTMFRIV-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is an organic compound characterized by the presence of a dioxolane ring attached to a benzene ring with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or ethoxybenzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene finds applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination.

    Biology: Investigated for its potential biological activities and interactions with biomolecules

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABGVBFTTMFRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645878
Record name 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-45-0
Record name 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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